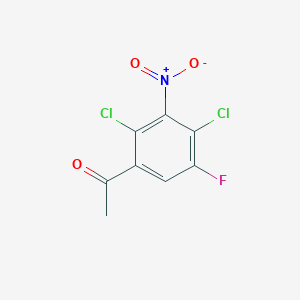

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions with specific reagents under controlled conditions. For instance, a geminal diamine compound was synthesized by reacting 2-nitroaniline with chloral formed by distillation of chloral hydrate over concentrated H2SO4 . Although the exact synthesis of "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" is not detailed, similar synthetic strategies could potentially be applied, considering the reactivity of the nitro group and the presence of halogens which may influence the reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a chloro-hydroxyphenyl ethanone compound was confirmed by single-crystal XRD . The geometrical parameters of similar compounds have been found to be in agreement with XRD data, and their stability has been analyzed using Natural Bond Orbital (NBO) analysis . These studies suggest that "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" would also have a well-defined molecular structure that could be analyzed similarly.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic properties. The HOMO-LUMO analysis is commonly used to determine the charge transfer within a molecule, which is crucial for understanding its reactivity . The molecular electrostatic potential (MEP) analysis indicates the regions of the molecule that are likely to undergo nucleophilic or electrophilic attack . For "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone", the presence of electronegative fluorine and nitro groups, as well as the carbonyl group, would significantly influence its reactivity.

Physical and Chemical Properties Analysis

The physical properties such as melting point, crystal structure, and elemental composition of related compounds have been characterized using various techniques . The chemical properties, including vibrational frequencies and corresponding assignments, are investigated both experimentally and theoretically . The nonlinear optical properties and hyperpolarizability of these compounds have also been evaluated, which could be relevant for the compound . The presence of different substituents like chloro, fluoro, and nitro groups in "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" would affect these properties, potentially making it suitable for applications in nonlinear optics or as a pharmaceutical intermediate.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) demonstrates the use of related compounds in the efficient synthesis of aminobenzo[b]thiophenes, highlighting the utility of these chemicals in creating complex organic structures Androsov et al., 2010.

Electrophilic Bromination of Alkylaryl Ketones : Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone. This research contributes to understanding how these compounds react under specific conditions Ying, 2011.

Study of Solid-Liquid Phase Equilibrium : Li et al. (2019) focused on the phase equilibrium of related compounds, providing insights into their physical properties and potential applications in separation processes Li et al., 2019.

Biological and Pharmaceutical Research

Investigation of Benzyl Phenyl Ketone Derivatives : A study by Vásquez-Martínez et al. (2019) explored the biological activities of benzyl phenyl ketone derivatives, highlighting the potential of these compounds in biomedical applications Vásquez-Martínez et al., 2019.

Analysis of Hydrogen Bonding in Ethanone Derivatives : Hibbs, Overgaard, and Piltz (2003) conducted a detailed analysis of hydrogen bonding in a related ethanone compound, contributing to the understanding of molecular interactions Hibbs et al., 2003.

Development of Antifungal Agents : Research by Butters et al. (2001) into the synthesis of voriconazole, an antifungal agent, highlights the role of similar compounds in pharmaceutical development Butters et al., 2001.

Synthesis of Novel Chemical Compounds

Creation of Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using derivatives similar to 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, demonstrating their antimicrobial properties Puthran et al., 2019.

Enantioselective Synthesis in Drug Development : A 2022 study explored the enantioselective synthesis of chiral alcohols using similar compounds, crucial for developing specific pharmaceutical agents Author Unknown, 2022.

Arylation of Uracil Derivatives : Gondela and Walczak (2006) reported on the direct arylation of uracil derivatives using compounds like 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, useful in synthesizing biologically active molecules Gondela & Walczak, 2006.

Safety And Hazards

Propiedades

IUPAC Name |

1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFPAPKXZJFNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650401 | |

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone | |

CAS RN |

887267-36-9 | |

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)